Benzenemethanamine, N-butyl-4-(trifluoromethyl)-

Description

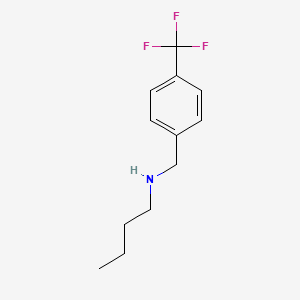

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is a substituted benzylamine derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a butyl (-C₄H₉) group attached to the nitrogen atom. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-2-3-8-16-9-10-4-6-11(7-5-10)12(13,14)15/h4-7,16H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRPHWUYBUCJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920413 | |

| Record name | N-{[4-(Trifluoromethyl)phenyl]methyl}butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-14-0 | |

| Record name | N-Butyl-4-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-butyl-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[4-(Trifluoromethyl)phenyl]methyl}butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-(trifluoromethyl)benzylamine (1.0 equiv) is dissolved in dichloromethane (CH₂Cl₂) and combined with aqueous potassium carbonate (K₂CO₃, 2.0 equiv) to deprotonate the amine. Butyl bromide (1.2 equiv) is added dropwise at 0°C under argon, followed by stirring at room temperature for 5–12 hours. The biphasic system minimizes quaternary ammonium salt formation, yielding the monoalkylated product in 65–72% isolated yield after extraction and chromatography.

Table 1. Alkylation Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | CH₂Cl₂/H₂O (4:1) | Prevents emulsion formation |

| Temperature | 0°C → RT | Balances reaction rate and selectivity |

| Base | K₂CO₃ | Mild, maintains pH >10 |

| Stoichiometry | 1.2 equiv butyl bromide | Minimizes di-alkylation |

Key challenges include the hygroscopic nature of 4-(trifluoromethyl)benzylamine, necessitating anhydrous handling.

Reductive Amination of 4-(Trifluoromethyl)Benzaldehyde

Reductive amination offers a regioselective pathway by condensing 4-(trifluoromethyl)benzaldehyde with butylamine, followed by reduction.

Titanium-Mediated Condensation

A mixture of 4-(trifluoromethyl)benzaldehyde (1.0 equiv) and butylamine (1.5 equiv) in acetonitrile is treated with titanium(IV) isopropoxide (Ti(OiPr)₄, 1.3 equiv) to form the imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄, 2.0 equiv) at 0°C affords the secondary amine in 58–64% yield.

Mechanistic Insight :

Ti(OiPr)₄ coordinates the imine, polarizing the C=N bond for selective hydride attack. This method avoids racemization, critical for chiral amine synthesis.

Borane-Pyridine Complex Reduction

Alternative protocols employ borane-pyridine (BH₃·Py) in tetrahydrofuran (THF), achieving comparable yields (60–68%) under milder conditions (25°C, 6 hours).

Gabriel Synthesis with Phthalimide Protection

To circumvent over-alkylation, the Gabriel method protects the amine as a phthalimide derivative before introducing the butyl group.

Phthalimide Formation

4-(Trifluoromethyl)benzylamine reacts with phthalic anhydride in refluxing toluene, yielding N-(4-(trifluoromethyl)benzyl)phthalimide (89% yield).

Alkylation and Deprotection

The phthalimide is alkylated with butyl iodide in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as the base. Hydrazinolysis (NH₂NH₂, ethanol, 80°C) cleaves the phthaloyl group, delivering the target amine in 75% overall yield.

Advantage : This method ensures monoalkylation, albeit with additional synthetic steps.

Transition Metal-Catalyzed C–N Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of 4-(trifluoromethyl)benzyl bromide with butylamine.

Catalytic System Optimization

Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu) in toluene at 110°C, the reaction achieves 70% conversion after 24 hours. However, competing dehalogenation limits practicality.

Comparative Analysis of Methods

Table 2. Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Alkylation | 65–72 | >95 | High |

| Reductive Amination | 58–68 | 90–95 | Moderate |

| Gabriel Synthesis | 75 | >98 | Low |

| C–N Coupling | 70 | 85 | Low |

Direct alkylation remains the preferred industrial-scale method due to its simplicity and cost-effectiveness, while reductive amination suits lab-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for research purposes.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-butyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Flumetralin’s nitro (-NO₂) and halogen (-Cl, -F) substituents contribute to its bioactivity as a pesticide, with acute oral toxicity (rat LD₅₀: 5,180 mg/kg) suggesting moderate safety risks .

Trifluoromethyl Group Influence: The -CF₃ group in all analogs enhances chemical stability and resistance to metabolic degradation. This is critical in agrochemicals like Flumetralin, where environmental persistence is necessary .

Biological Activity

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is characterized by a butyl group attached to a benzylamine framework, which includes a trifluoromethyl substituent on the aromatic ring. Its molecular formula is C12H14F3N, with a molecular weight of approximately 265.7 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and may influence its biological interactions.

The biological activity of Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may exhibit affinity for serotonin receptors, which are crucial in mood regulation and the treatment of depression and anxiety disorders. The trifluoromethyl group plays a vital role in modulating these interactions by affecting binding affinities and overall pharmacological profiles.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Benzenemethanamine, N-butyl-4-(trifluoromethyl)- | Potential antidepressant effects | |

| 4-Chloro-3-(trifluoromethyl)benzylamine | Neuropharmacological effects | |

| Benzeneethanamine, 4-chloro-2-(trifluoromethyl) | Mood regulation properties |

Case Studies and Research Findings

While direct case studies on Benzenemethanamine, N-butyl-4-(trifluoromethyl)- are scarce, related compounds have been extensively studied. For example:

- Neuropharmacological Studies : Research has shown that similar compounds can effectively modulate serotonin pathways, leading to potential therapeutic applications in treating mood disorders .

- Binding Affinity Studies : Studies involving receptor binding assays indicate that compounds with trifluoromethyl substitutions often show enhanced binding affinities compared to their non-substituted counterparts.

Comparative Analysis with Similar Compounds

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- can be compared with other structurally similar compounds to elucidate its unique properties:

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzenemethanamine, N-butyl-4-(trifluoromethyl)- | Butyl group + trifluoromethyl | Enhanced lipophilicity |

| 4-Chloro-3-(trifluoromethyl)benzylamine | Lacks butyl group | Simpler structure |

| Benzeneethanamine | No halogen or trifluoromethyl substituents | Basic structure without enhanced properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.